An In-Depth Technical Guide to Perfluorophenyl Acetate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Perfluorophenyl Acetate: Properties, Synthesis, and Applications
Introduction
Perfluorophenyl acetate (PFPA) is a versatile chemical reagent that has found significant utility across various domains of chemical synthesis, from materials science to pharmaceutical development.[1] It is an active ester characterized by a pentafluorophenyl group, a powerful electron-withdrawing moiety that imparts exceptional stability and reactivity to the molecule.[1] This guide provides a comprehensive overview of the core properties, synthesis, and key applications of perfluorophenyl acetate, with a particular focus on its role as a superior activating agent in modern peptide synthesis. For researchers and drug development professionals, understanding the nuances of this reagent is crucial for optimizing reaction efficiencies and accessing novel molecular architectures.[1]
PART 1: Core Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting. Perfluorophenyl acetate is typically a solid or semi-solid at room temperature and should be stored in an inert atmosphere.[2]
Table 1: Physicochemical Data of Perfluorophenyl Acetate
| Property | Value | Source(s) |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) acetate | [3] |
| Synonyms | 2,3,4,5,6-pentafluorophenyl acetate | [2] |
| CAS Number | 19220-93-0 | [2][3][4] |
| Molecular Formula | C₈H₃F₅O₂ | [3][4][5] |
| Molecular Weight | 226.10 g/mol | [2][3][5] |
| Physical Form | Solid or semi-solid | [2][6] |
| Purity | Typically ≥98% | [2][6] |
| Storage | Inert atmosphere, room temperature | [2] |
| InChI | 1S/C8H3F5O2/c1-2(14)15-8-6(12)4(10)3(9)5(11)7(8)13/h1H3 | [2][3] |
| InChIKey | ZXTVBLZVILLKPM-UHFFFAOYSA-N | [2][3] |
PART 2: Synthesis and Reactivity
2.1 Synthesis of Perfluorophenyl Acetate
The synthesis of perfluorophenyl acetate is typically achieved through the esterification of pentafluorophenol with an acetylating agent. A common laboratory-scale method involves the reaction of pentafluorophenol with acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct.
Caption: General synthesis scheme for Perfluorophenyl Acetate.
2.2 Core Reactivity: The Role of the Pentafluorophenyl Group
The utility of perfluorophenyl esters stems from the highly electron-withdrawing nature of the pentafluorinated ring.[1][7] This property makes the pentafluorophenoxide ion an excellent leaving group. Consequently, the carbonyl carbon of the ester is rendered highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity allows for efficient reactions, such as amide bond formation, to occur under mild conditions with minimal side reactions.[7][8]
PART 3: Key Applications in Research and Development
Perfluorophenyl acetate and its derivatives are valuable tools in several areas of chemical science.
-
Organic Synthesis : It serves as a precursor for introducing the pentafluorophenyl group into various organic molecules, which can significantly alter their physical, chemical, and biological properties.[1]
-
Pharmaceutical Development : The incorporation of fluorinated moieties is a common strategy in drug design to enhance metabolic stability and bioactivity.[1] Perfluorophenyl esters provide a reliable method for creating these fluorinated drug candidates.
-
Polymer Chemistry : It is used in the synthesis of specialty polymers, contributing to materials with enhanced thermal stability and chemical resistance.[1] A diazo initiator and a chain transfer agent (CTA) containing a pentafluorophenyl (PFP) activated ester have been synthesized for use in RAFT polymerization.[9]
-
Peptide Synthesis : This is arguably the most significant application. Pentafluorophenyl esters of N-protected amino acids are highly effective "active esters" for forming peptide bonds, offering advantages over other coupling methods.[7][8][10]
3.1 Deep Dive: Application in Peptide Synthesis
In both solution-phase and solid-phase peptide synthesis (SPPS), the formation of the amide bond is the critical step. Pentafluorophenyl (PFP) esters of amino acids are highly reactive acylating agents that facilitate rapid and efficient peptide coupling.[7][11]
Advantages over other methods:
-
High Reactivity & Fast Kinetics : The excellent leaving group ability of pentafluorophenoxide leads to rapid coupling times.[7]
-
Low Racemization : PFP esters generally result in low levels of racemization, which is critical for maintaining the stereochemical integrity of the final peptide.[7][11]
-
Stability : Compared to other active esters, PFP esters show greater resistance to spontaneous hydrolysis, making them more robust for use in various reaction conditions, including automated synthesis.[10][12]
-
Reduced Side Reactions : The use of pre-formed, stable PFP esters avoids exposing the growing peptide chain to harsh activating reagents in situ, minimizing potential side reactions.[8]
Caption: Mechanism of peptide bond formation using a PFP active ester.
PART 4: Experimental Protocols
The following protocols are provided as illustrative examples for the preparation and use of PFP esters in a research setting.
Protocol 1: Synthesis of an Fmoc-Amino Acid Pentafluorophenyl Ester
This protocol describes the activation of an N-Fmoc protected amino acid using pentafluorophenol and a carbodiimide coupling agent.
Materials:
-
N-Fmoc-α-amino acid (1.0 eq)
-
Pentafluorophenol (1.0 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate, Hexane
-
Saturated aqueous sodium bicarbonate, Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Fmoc-α-amino acid and pentafluorophenol in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DCC to the cooled solution with continuous stirring.
-
Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress via Thin-Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) to yield the pure Fmoc-amino acid pentafluorophenyl ester.[7]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using a PFP Ester
This protocol outlines a typical coupling cycle in Fmoc-based SPPS using a pre-activated PFP ester.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-amino acid pentafluorophenyl ester (3-5 eq relative to resin loading)
-
1-Hydroxybenzotriazole (HOBt) (optional but recommended, 1 eq to PFP ester)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
Procedure:
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.
-
Coupling: a. In a separate vessel, dissolve the Fmoc-amino acid pentafluorophenyl ester (and HOBt, if used) in a minimal volume of DMF.[7] b. Add the activated amino acid solution to the deprotected resin. c. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and the pentafluorophenol leaving group.
-
Proceed to the next deprotection/coupling cycle.
Caption: A single cycle in Solid-Phase Peptide Synthesis (SPPS).
PART 5: Spectroscopic Analysis
Spectroscopic data is essential for confirming the identity and purity of perfluorophenyl acetate.
-
¹H NMR : The proton NMR spectrum is simple, characterized by a singlet corresponding to the methyl protons (CH₃) of the acetate group. This peak is typically observed around δ 2.0-2.4 ppm.[13] The exact chemical shift can vary slightly based on the solvent used.
-
¹³C NMR : The carbon NMR spectrum will show a signal for the methyl carbon, a signal for the carbonyl carbon (C=O) typically in the range of δ 160-170 ppm, and multiple signals for the carbons of the pentafluorophenyl ring, which will exhibit complex splitting patterns due to C-F coupling.
-
IR Spectroscopy : The infrared spectrum will display a strong characteristic absorption band for the carbonyl (C=O) stretch of the ester group, typically found around 1760-1780 cm⁻¹.[14] Stretches for C-F bonds will also be present in the fingerprint region.
-
Mass Spectrometry : Electron Impact Mass Spectrometry (EI-MS) can be used to determine the molecular weight, confirming the presence of the molecular ion peak (m/z) corresponding to 226.10.[15]
PART 6: Safety and Handling
Perfluorophenyl acetate requires careful handling due to its potential hazards.
GHS Hazard Classification: [3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Selected): [3][16]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[1][16] Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
References
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Perfluorophenyl acetate | C8H3F5O2 | CID 87968. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2025, October 17). ACS Publications. Retrieved from [Link]
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Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. (2021, December 2). National Institutes of Health. Retrieved from [Link]
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Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. (n.d.). Journal of the Chinese Chemical Society. Retrieved from [Link]
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PERFLUOROPHENYL ACETATE. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]
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Synthesis of peptides on solid phase using pentafluorophenyl esters. (n.d.). ResearchGate. Retrieved from [Link]
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Mastering Peptide Synthesis with Pentafluorophenol: A Modern Chemist's Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Active Esters. (n.d.). Thieme Chemistry. Retrieved from [Link]
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Synthesis of Reactive Telechelic Polymers Based on Pentafluorophenyl Esters. (2025, August 6). ResearchGate. Retrieved from [Link]
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Pentafluorophenyl acetate. (n.d.). African Rock Art. Retrieved from [Link]
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Pentafluorophenyl esters. (n.d.). Wikipedia. Retrieved from [Link]
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perfluorophenyl acetate. (n.d.). NIST WebBook. Retrieved from [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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Chemistry 344: Spectroscopy and Spectrometry Problem Set 2. (n.d.). University of Wisconsin. Retrieved from [Link]
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CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin. Retrieved from [Link]
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Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015, August 12). YouTube. Retrieved from [Link]
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12.2: NMR Spectra - an introduction and overview. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
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